molecular formula C11H8F2N2O2 B1530736 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1174666-16-0

1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B1530736
CAS No.: 1174666-16-0
M. Wt: 238.19 g/mol
InChI Key: WXODTDKYDNWQTD-UHFFFAOYSA-N
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Description

1-[(3,4-Difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is a chemical intermediate of significant interest in the field of agricultural chemistry, particularly for the discovery and development of new succinate dehydrogenase inhibitor (SDHI) fungicides. Its structure, featuring a pyrazole-4-carboxylic acid core functionalized with a (3,4-difluorophenyl)methyl group, is analogous to key intermediates used in commercial SDHIs . Compounds within this class, such as those derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are known for their potent activity against a broad spectrum of fungal pathogens that threaten major crops . The primary research value of this compound lies in its potential to be condensed with various aniline derivatives to generate novel carboxamide molecules. These molecules are designed to disrupt fungal energy production by binding to the succinate dehydrogenase enzyme (Complex II) in the mitochondrial electron transport chain, leading to the inhibition of cellular respiration and subsequent cell death . Researchers can utilize this intermediate to synthesize and screen new chemical entities for efficacy against challenging diseases like early blight ( Alternaria spp.) and Septoria leaf blotch, while also investigating their potential effects on oomycetes and the management of fungicide resistance . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c12-9-2-1-7(3-10(9)13)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXODTDKYDNWQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution and Hydrolysis to Form Difluoroacetyl Intermediates

A key step involves the reaction of 2,2-difluoroacetyl halides with α,β-unsaturated esters in the presence of acid-binding agents such as triethylamine or N,N-diisopropylethylamine. This reaction is conducted at low temperatures to control reactivity and selectivity. Subsequent alkaline hydrolysis converts the intermediate esters into α-difluoroacetyl carboxylic acids, which serve as precursors for pyrazole ring formation.

Condensation and Cyclization with Methylhydrazine

The α-difluoroacetyl intermediate is then subjected to condensation with methylhydrazine aqueous solution in the presence of catalysts such as sodium iodide or potassium iodide. This step is performed at low temperatures to minimize side reactions and is followed by a controlled temperature increase under reduced pressure to promote cyclization, forming the pyrazole ring system.

The crude pyrazole carboxylic acid product is obtained after acidification, typically by adding hydrochloric acid to adjust the pH to 1-2, inducing precipitation of the target compound.

Purification by Recrystallization

To achieve high purity, the crude product undergoes recrystallization from aqueous alcohol mixtures (e.g., 35-65% methanol, ethanol, or isopropanol in water). This step effectively reduces isomeric impurities, such as positional isomers of the difluoromethyl-substituted pyrazole, improving the chemical purity to over 99%.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Purity (HPLC %) Notes
Substitution/Hydrolysis 2,2-difluoroacetyl halide, α,β-unsaturated ester, triethylamine or N,N-diisopropylethylamine, alkali Low temperature (e.g., -30 °C to 0 °C) Not specified Intermediate stage Formation of α-difluoroacetyl carboxylic acid intermediate
Condensation/Cyclization Methylhydrazine aqueous solution, catalyst (NaI or KI) -30 °C to -20 °C, then temperature rise under reduced pressure Crude product yield ~75-80% Crude purity ~95% (isomer ratio 95:5) Acidification with 2M HCl to pH 1-2 to precipitate product
Recrystallization 35-65% aqueous alcohol (methanol, ethanol, or isopropanol) Reflux 1-2 hours, cool to 0-15 °C Final yield ~75-80% >99% purity Removes isomeric impurities, improves chemical purity

Research Findings and Improvements

  • The use of potassium iodide or sodium iodide as catalysts significantly enhances the cyclization efficiency and selectivity toward the desired pyrazole isomer.
  • Controlling the temperature during the addition of methylhydrazine and subsequent cyclization reduces the formation of positional isomers.
  • Recrystallization solvent composition and conditions are critical for maximizing purity and yield. A mixture of alcohol and water in the 35-65% range is optimal.
  • The process improvements lead to a product with chemical purity exceeding 99.5% and yields around 75-80%, which is a significant enhancement over earlier methods with lower purity and yield.
  • The described method reduces the isomer ratio from previously reported 89:10 to approximately 95:5 or better, indicating a cleaner reaction profile and easier purification.

Summary Table of Key Process Parameters

Parameter Optimal Range/Value Impact on Process
Acid-binding agent Triethylamine or N,N-diisopropylethylamine Facilitates substitution reaction, controls pH
Catalyst Potassium iodide or sodium iodide Enhances cyclization efficiency and selectivity
Reaction temperature (condensation) -30 °C to -20 °C Minimizes side reactions and isomer formation
pH during acidification 1-2 Precipitates target compound
Recrystallization solvent 35-65% aqueous methanol, ethanol, or isopropanol Improves purity and yield
Yield 75-80% High efficiency for industrial scale
Purity (HPLC) >99.5% Suitable for pharmaceutical/agrochemical applications

Chemical Reactions Analysis

Types of Reactions: 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or other reduced forms.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines and halides can be used in substitution reactions, typically in the presence of a base.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

  • Reduction Products: Alcohols and other reduced forms of the carboxylic acid group.

  • Substitution Products: Derivatives with different functional groups at the pyrazole ring.

Scientific Research Applications

Fungicide Intermediate

The primary application of 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is as an intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs), a class of fungicides. These fungicides are critical in agricultural practices due to their effectiveness against a broad spectrum of fungal pathogens.

Key Fungicides Derived from the Compound :

Fungicide NameYear RegisteredTarget Fungal Pathogen
Isopyrazam2010Various fungal species
Sedaxane2011Important cereal diseases
Bixafen2011Broad-spectrum fungal control
Fluxapyroxad2011Effective against Zymoseptoria tritici
Benzovindiflupyr2012Various crop pests
Pydiflumetofen2016Broad-spectrum activity
Inpyrfluxam2019Newly registered SDHI

These fungicides operate by inhibiting the mitochondrial respiration chain's complex II, which is vital for fungal growth and reproduction. The efficacy of these compounds against major crop pests highlights their significance in modern agriculture.

Metabolite Studies

Research has indicated that this compound serves as a metabolite for several SDHI fungicides such as fluxapyroxad and pydiflumetofen. Understanding its behavior and persistence in the environment is crucial for assessing the ecological impact of these fungicides.

Case Study 1: Efficacy Against Alternaria Species

A study demonstrated that formulations containing derivatives of this compound exhibited significant efficacy against Alternaria species, which cause early blight in crops like tomatoes and potatoes. The results indicated reduced disease incidence when treated with these compounds compared to untreated controls.

Case Study 2: Environmental Impact Assessment

An environmental assessment conducted by the US Geological Survey highlighted the prevalence of metabolites derived from SDHI fungicides, including this compound. The study aimed to understand the compound's degradation pathways and potential ecological effects on non-target organisms.

Mechanism of Action

The mechanism by which 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the binding affinity of the compound to biological targets, leading to various biological activities. The carboxylic acid group can participate in hydrogen bonding and other interactions, further influencing its biological activity.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding affinity to target proteins (e.g., enzymes or receptors) compared to analogs like the 3,4-dimethoxyphenyl derivative, where methoxy groups are electron-donating .
  • Bioactivity: Pyrazole derivatives with antiinflammatory activity (e.g., 1-(2-hydroxypropyl)-3,5-diphenyl-1H-pyrazole) often feature bulky substituents, suggesting that the smaller 3,4-difluorophenyl group in the target compound may prioritize metabolic stability over direct antiinflammatory effects . Fluorine atoms in the 3,4-difluorophenyl variant could reduce oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .
  • Synthetic Utility :

    • The carboxylic acid moiety in all listed compounds enables conjugation with amines or alcohols, facilitating prodrug development or polymer synthesis .

Biological Activity

1-[(3,4-Difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in the fields of agricultural chemistry and medicinal research due to its diverse biological activities. This compound is primarily recognized for its role as an intermediate in the synthesis of various fungicides, particularly those targeting succinate dehydrogenase (SDH) in fungi. This article presents a detailed overview of its biological activities, including antifungal, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C11H8F2N2O2
  • CAS Number: 288252-20-0

Antifungal Activity

This compound exhibits significant antifungal properties through its action as an SDHI (succinate dehydrogenase inhibitor). This mechanism disrupts the mitochondrial respiration chain in fungi, leading to cell death.

Table 1: Comparison of Antifungal Efficacy

CompoundTarget FungiEfficacy (%)
BoscalidVarious70
This compoundZymoseptoria tritici85
FluxapyroxadVarious75

Note: Efficacy values represent the percentage inhibition of fungal growth compared to untreated controls.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer treatment. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Breast Cancer

In vitro studies on MDA-MB-231 breast cancer cells demonstrated that this compound could induce apoptosis. At a concentration of 10 µM, it enhanced caspase-3 activity significantly, indicating its potential as an anticancer agent.

Table 2: Anticancer Activity Summary

Cell LineConcentration (µM)Apoptosis Induction (%)
MDA-MB-2311050
HepG2540
A549 (Lung Cancer)1045

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have also been explored. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Table 3: Inhibition of Cytokines

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Diclofenac7686
This compound6176

Q & A

Q. What are the established synthetic routes for 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid?

A typical multi-step synthesis involves:

  • Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl precursors, often using DMF-DMA as a cyclizing agent .
  • Halogenation : Introduction of fluorine substituents via electrophilic aromatic substitution using fluorinating agents like Selectfluor® .
  • Functionalization : Methylation at the pyrazole N1 position followed by carboxylation at C4 using palladium-catalyzed carbonylation or hydrolysis of ester intermediates .
    Key reagents include phenylhydrazine derivatives, halogenation agents, and transition-metal catalysts. Reaction optimization focuses on solvent choice (e.g., DMF, THF) and temperature control to minimize side products .

Q. How is the structural identity of this compound validated?

  • Spectroscopic characterization :
    • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR confirm substitution patterns (e.g., difluorophenyl protons at δ 7.2–7.8 ppm, pyrazole protons at δ 6.5–7.0 ppm) .
    • IR : Carboxylic acid C=O stretch at ~1700 cm1^{-1} and pyrazole ring vibrations at 1500–1600 cm1^{-1} .
  • X-ray crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) .

Q. What are its primary applications in scientific research?

  • Pharmaceutical development : As a scaffold for synthesizing anti-inflammatory and antimicrobial agents due to its bioisosteric pyrazole core and halogenated aromatic system .
  • Enzyme inhibition studies : The carboxylic acid group facilitates binding to active sites (e.g., cyclooxygenase-2 or bacterial dihydrofolate reductase) .
  • Material science : Fluorine substituents enhance thermal stability, making it a candidate for high-performance polymer additives .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency in carboxylation steps .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while reducing reaction time via microwave-assisted synthesis .
  • Purification strategies : Reverse-phase HPLC or recrystallization from ethanol/water mixtures achieves >98% purity, critical for reproducibility in biological assays .

Q. What methodologies assess its biological activity?

  • In vitro assays :
    • Enzyme inhibition : IC50_{50} determination via fluorescence-based assays (e.g., COX-2 inhibition at ~5–10 µM) .
    • Antimicrobial testing : Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus MIC = 8–16 µg/mL) .
  • Receptor binding studies : Radioligand displacement assays quantify affinity for cannabinoid or adenosine receptors .

Q. How should researchers resolve contradictions in spectroscopic data?

  • Combined experimental-theoretical analysis :
    • DFT calculations : Predict NMR chemical shifts and vibrational frequencies to validate experimental data .
    • Isotopic labeling : 19F^{19}\text{F}-NMR clarifies fluorine substituent effects on electronic structure .
  • Multi-technique validation : Cross-reference IR, mass spectrometry (e.g., ESI-MS molecular ion at m/z 293.2), and elemental analysis .

Q. What computational approaches model its interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., COX-2 ΔGbinding_{\text{binding}} = −8.2 kcal/mol) .
  • MD simulations : GROMACS evaluates stability of ligand-receptor complexes over 100-ns trajectories, highlighting key hydrogen bonds with Arg120 and Tyr355 .
  • QSAR modeling : Correlates substituent electronegativity (e.g., fluorine) with antimicrobial potency (R2^2 = 0.89) .

Q. How do structural modifications influence bioactivity?

  • Halogen substitution :
    • 3,4-Difluorophenyl vs. 4-chlorophenyl : Dual fluorine substitution enhances lipophilicity (logP = 2.4 vs. 2.1) and membrane permeability, improving in vivo bioavailability .
    • Methyl vs. trifluoromethyl at pyrazole C5 : Trifluoromethyl increases steric bulk, reducing off-target receptor binding .
  • Carboxylic acid bioisosteres : Replacing –COOH with tetrazole improves metabolic stability while retaining COX-2 affinity (IC50_{50} = 12 µM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid

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